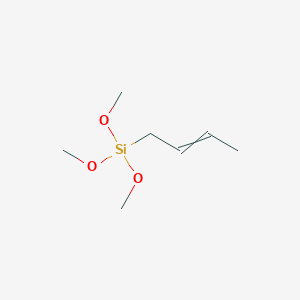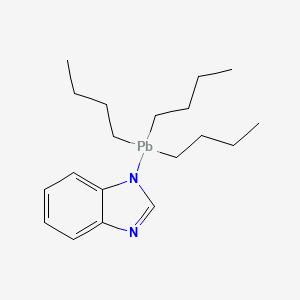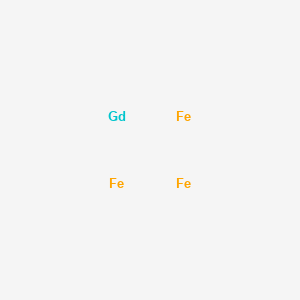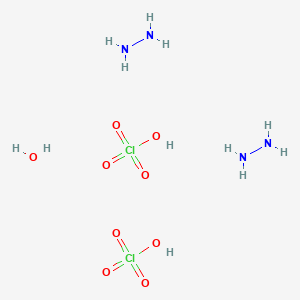
9-Azido-6-chloro-2-methoxyacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azido-6-chloro-2-methoxyacridine is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, molecular biology, and industrial processes. This compound is particularly notable for its unique structural features, which include an azido group, a chloro substituent, and a methoxy group attached to the acridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-azido-6-chloro-2-methoxyacridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 6-chloro-2-methoxyacridine, undergoes nitration to introduce a nitro group at the 9-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Azidation: The amino group is converted to an azido group using sodium nitrite and sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Azido-6-chloro-2-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol, methanol).
Cycloaddition: Alkynes, copper(I) catalysts, solvents (toluene, acetonitrile).
Major Products
Substitution: Various substituted acridines depending on the nucleophile used.
Reduction: 9-Amino-6-chloro-2-methoxyacridine.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
9-Azido-6-chloro-2-methoxyacridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives and triazole compounds.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 9-azido-6-chloro-2-methoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription . Additionally, the azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Similar structure but with an amino group instead of an azido group.
6,9-Dichloro-2-methoxyacridine: Lacks the azido group and has an additional chloro substituent.
Uniqueness
9-Azido-6-chloro-2-methoxyacridine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal labeling. This makes it particularly valuable in biological and medicinal research for tracking and imaging applications .
Propriétés
Numéro CAS |
21330-59-6 |
|---|---|
Formule moléculaire |
C14H9ClN4O |
Poids moléculaire |
284.70 g/mol |
Nom IUPAC |
9-azido-6-chloro-2-methoxyacridine |
InChI |
InChI=1S/C14H9ClN4O/c1-20-9-3-5-12-11(7-9)14(18-19-16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3 |
Clé InChI |
QWBZKKSLNWXPQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)


![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)






![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)

![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
